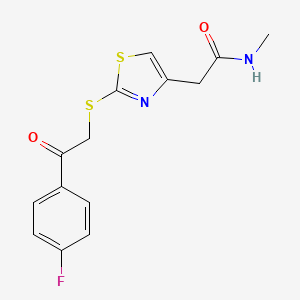

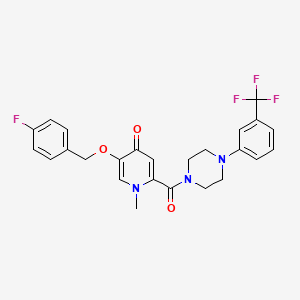

1H-Pyrrole-3-ethanamine, alpha-methyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrroles, the class of compounds to which 1H-Pyrrole-3-ethanamine, alpha-methyl- belongs, can be achieved through several methods. One such method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex .科学的研究の応用

Chemical Structure and Reactivity

1H-Pyrrole-3-ethanamine, alpha-methyl-, a compound with the pyrrole structure, has shown considerable interest in chemical research. Its structural properties, especially the presence of the pyrrole ring, make it a key player in synthesizing various biologically active and pharmacologically relevant compounds. The pyrrole structure has been widely utilized in drug design due to its versatility and ability to bind selectively to biological targets. Pyrrole derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties, and have been recognized as pharmacophore units in many drugs (Li Petri et al., 2020).

Anion Binding and Sensing

Research has also been focused on pyrrole-based macrocycles like N-confused calix[4]pyrroles (NCCPs), which are known for their unique anion-binding properties. These compounds are of particular interest in the field of anion binding and sensing. The distinct binding mode of NCCPs to anions, which is different from regular calix[4]pyrroles, offers unique anion-binding affinity and selectivity. These properties are attributed to the structural configuration of NCCPs, allowing them to engage in hydrogen bonding and CH-anion contacts in a distinct manner. This feature has made NCCPs a subject of study for their potential applications in colorimetric sensors for anion binding (Anzenbacher et al., 2006).

Synthesis and Application of Derivatives

The pyrrole structure is a fundamental building block in synthetic chemistry, especially for creating a wide array of heterocyclic compounds. Enaminoketones and enaminonitriles, derived from pyrrole, are versatile intermediates used extensively for synthesizing various heterocycles, including pyrrole derivatives. These intermediates are known for their ambident nucleophilicity and electrophilicity, making them crucial in synthesizing natural products and biologically active compounds. The use of these intermediates allows access to a variety of complex structures, reflecting the significance of pyrrole and its derivatives in medicinal chemistry and drug development (Negri et al., 2004).

Supramolecular Chemistry

Pyrrole-derived calixpyrrole scaffolds have been explored for constructing supramolecular capsules. These structures exhibit unique properties due to their conformational and structural analogy to calix[4]arenes. Despite the limited literature, calix[4]pyrrole derivatives demonstrate potential in forming capsular aggregates through various interactions, including hydrogen bonding and ion coordination. This opens up avenues for their application in creating molecular capsules with specific binding and sensing capabilities (Ballester, 2011).

特性

IUPAC Name |

1-(1H-pyrrol-3-yl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6,9H,4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTHAWZPEGHZPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128600-49-7 |

Source

|

| Record name | 1-(1H-pyrrol-3-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-methoxyphenyl)-N-octyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2555786.png)

![(Z)-2-(2,4-dichlorophenoxy)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2555790.png)

![N-(4-cyanophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide](/img/structure/B2555797.png)

![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2555798.png)

![3-Methoxy-N-methyl-N-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2555799.png)

![Ethyl 4-[(4-methylphenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2555802.png)